molecular formula C8H8F2O B6318449 1,3-Difluoro-2-(methoxymethyl)benzene CAS No. 110213-71-3

1,3-Difluoro-2-(methoxymethyl)benzene

Cat. No.: B6318449
CAS No.: 110213-71-3
M. Wt: 158.14 g/mol
InChI Key: MMDRZIOKYFVHIC-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8F2O and a molecular weight of 158.14 g/mol. It is a colorless to pale yellow liquid that is widely used in various fields of research and industry. The compound is known for its unique chemical structure, which includes two fluorine atoms and a methoxymethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,3-difluorobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include reduced derivatives such as alcohols or hydrocarbons.

Scientific Research Applications

1,3-Difluoro-2-(methoxymethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and compounds.

    Biology: The compound is used in the study of biological systems and can serve as a probe or marker in various biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(methoxymethyl)benzene depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes, receptors, and other biomolecules through its functional groups. The fluorine atoms and methoxymethyl group can influence the compound’s reactivity, binding affinity, and overall biological activity.

Comparison with Similar Compounds

1,3-Difluoro-2-(methoxymethyl)benzene can be compared with other similar compounds such as:

    1,3-Difluorobenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    2,4-Difluoro-1-(methoxymethyl)benzene: Has a different substitution pattern, which can affect its reactivity and applications.

    1,3-Difluoro-2-(methylthio)methylbenzene: Contains a methylthio group instead of a methoxymethyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,3-difluoro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRZIOKYFVHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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